(3-methoxyphenyl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of exceptionally selective CDK2 inhibitors . It is based on a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure . This structure imparts a promising initial selectivity within the CDK family .
Synthesis Analysis
The synthesis of this compound started from an HTS hit . The researchers successfully scaffold hopped to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure . Extensive further SAR identified additional factors that drove selectivity .Molecular Structure Analysis
The molecular structure of this compound is based on a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core . This core structure imparts a promising initial selectivity within the CDK family .Scientific Research Applications
PET Imaging Agent in Parkinson's Disease Research
The compound was used in the synthesis of [11C]HG-10-102-01, a potential PET (Positron Emission Tomography) imaging agent for studying LRRK2 enzymes in Parkinson's disease. This research is significant for understanding and potentially diagnosing Parkinson's disease using advanced imaging techniques. The compound was synthesized with a specific radiochemical yield and purity, highlighting its potential as a reliable agent in neurological research (Wang et al., 2017).
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one
In a study focused on the reduction of 2- and 3-Acylpyrroles, the compound played a role in the synthesis of pyrrolo[1,2-b]cinnolin-10-one. This work contributes to the broader field of organic chemistry, especially in the context of creating novel heterocyclic compounds that could have various applications, including medicinal chemistry (Kimbaris & Varvounis, 2000).
Divergent Pathways in Alcoholic Media
The compound is involved in reactions of 3-formylchromone with cyclic secondary amines in alcoholic media, leading to different products based on the solvent used. This study is crucial for understanding solvent effects on chemical reactions and could be valuable in designing synthetic pathways for complex molecules (Korzhenko et al., 2019).
Synthesis of Podocarpa-8,11,13-trien-15-one Derivatives
This compound was synthesized from natural podocarpic acid, showcasing its use in the synthesis of complex organic molecules. The study provides insights into the structure and conformation of the morpholino ring, crucial for organic and pharmaceutical chemistry (Bakare et al., 2005).
Synthesis of Thiophene Analogs
Used in the synthesis of thiophene analogs, specifically targeting the creation of compounds with potential analgesic properties. This study is important for the development of new pain-relieving drugs (Binder et al., 1991).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3-methoxyphenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-24-15-4-2-3-13(9-15)17(23)22-11-14-10-19-18(20-16(14)12-22)21-5-7-25-8-6-21/h2-4,9-10H,5-8,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNSZASORDMFAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.